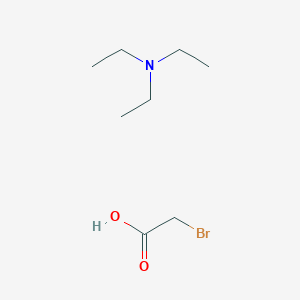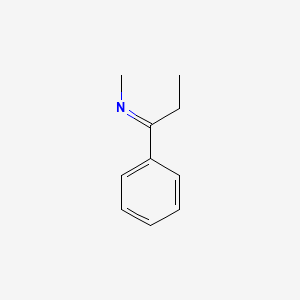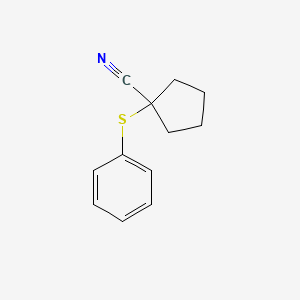![molecular formula C15H15NO3 B14680463 6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione CAS No. 33757-20-9](/img/structure/B14680463.png)
6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyran ring fused with a dione structure, along with a methylphenyl group attached via an ethanimidoyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate molecular interactions and pathways.
Industry: The compound may be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenyl derivatives: Compounds with similar aromatic structures and functional groups.
Pyran-2,4-dione derivatives: Molecules with the same core structure but different substituents.
Uniqueness
6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione stands out due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
33757-20-9 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
6-methyl-3-[C-methyl-N-(4-methylphenyl)carbonimidoyl]pyran-2,4-dione |
InChI |
InChI=1S/C15H15NO3/c1-9-4-6-12(7-5-9)16-11(3)14-13(17)8-10(2)19-15(14)18/h4-8,14H,1-3H3 |
Clave InChI |
FAGITWVRIMRMRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C)C2C(=O)C=C(OC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



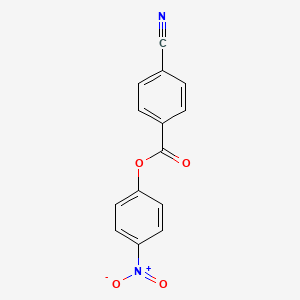
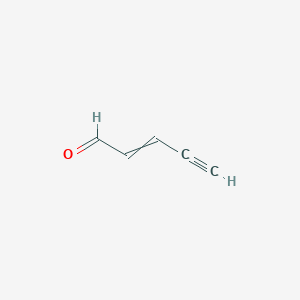
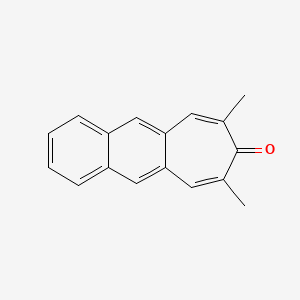
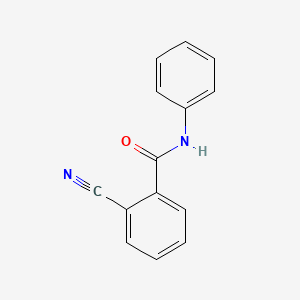
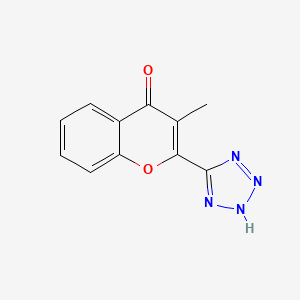
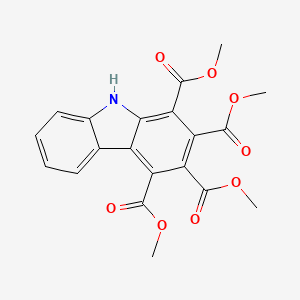
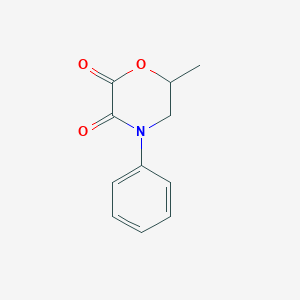
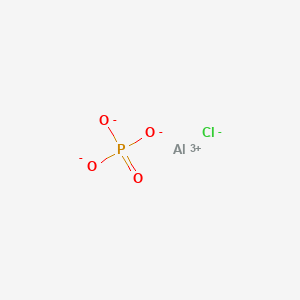
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
